molecular formula C3H6ClNO2 B1294917 2-Chloroethyl carbamate CAS No. 2114-18-3

2-Chloroethyl carbamate

Cat. No.: B1294917
CAS No.: 2114-18-3
M. Wt: 123.54 g/mol
InChI Key: LIJLYNWYKULUHA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl carbamate can be synthesized through the reaction of 2-chloroethanol with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, with the formation of the carbamate ester as the primary product.

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of 2-chloroethanol with phosgene, followed by the addition of ammonia. This method is efficient and yields high purity products. The reaction conditions include controlled temperature and pressure to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different carbamate derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-chloroethanol and carbamic acid.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

    Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, often under acidic or basic conditions to accelerate the process.

Major Products Formed:

    Substitution Reactions: Various carbamate derivatives depending on the nucleophile used.

    Hydrolysis: 2-Chloroethanol and carbamic acid.

Scientific Research Applications

2-Chloroethyl carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the production of polymers and as a stabilizer in various chemical formulations.

Mechanism of Action

The mechanism of action of 2-Chloroethyl carbamate involves its interaction with cellular components, particularly enzymes. The compound can inhibit enzyme activity by forming covalent bonds with the active sites, leading to the disruption of normal cellular functions. This mechanism is of particular interest in the development of anticancer agents, where the inhibition of specific enzymes can lead to the selective killing of cancer cells.

Comparison with Similar Compounds

    Ethyl carbamate: Similar in structure but lacks the chlorine atom.

    Methyl carbamate: A simpler carbamate with a methyl group instead of the 2-chloroethyl group.

    Phenyl carbamate: Contains a phenyl group, offering different chemical properties and applications.

Uniqueness: 2-Chloroethyl carbamate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of more complex molecules and the study of enzyme inhibition.

Properties

IUPAC Name

2-chloroethyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c4-1-2-7-3(5)6/h1-2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJLYNWYKULUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878697
Record name Ethanol, 2-chloro-, carbamate
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Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2114-18-3
Record name 2-Chloroethyl carbamate
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URL https://commonchemistry.cas.org/detail?cas_rn=2114-18-3
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Record name 2-Chloroethyl carbamate
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Record name 2-Chloroethyl carbamate
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Record name Ethanol, 2-chloro-, 1-carbamate
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Record name Ethanol, 2-chloro-, carbamate
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Record name 2-chloroethyl carbamate
Source European Chemicals Agency (ECHA)
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Record name 2-CHLOROETHYL CARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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